2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Description
2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar pyrimido[4,5-b]quinolines have shown significant antitumor activity . Therefore, it’s plausible that this compound may also target cancer cells, specifically those involved in breast carcinoma .
Mode of Action
It’s known that similar compounds have demonstrated antitumor activity . This suggests that the compound may interact with its targets, possibly cancer cells, and induce changes that inhibit their growth or proliferation .
Biochemical Pathways
Given its potential antitumor activity , it’s likely that it affects pathways related to cell growth and proliferation. The compound may interfere with the normal functioning of these pathways, leading to the inhibition of cancer cell growth .
Result of Action
Given its potential antitumor activity , it’s likely that the compound induces changes at the molecular and cellular levels that inhibit the growth or proliferation of cancer cells .
Properties
IUPAC Name |
8,8-dimethyl-5-phenyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-4-10-28-21-24-19-18(20(27)25-21)16(13-8-6-5-7-9-13)17-14(23-19)11-22(2,3)12-15(17)26/h4-9,16H,1,10-12H2,2-3H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFSWDFJVGEBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CC=CC=C4)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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